![molecular formula C12H16FINO4P B14779198 Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate is an organophosphorus compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a phosphonate group, a carbamoyl group, and halogenated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a halogenated aromatic isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, phosphonic acids, phosphines, and coupled products with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. The halogenated aromatic ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl {[(4-chloro-2-iodophenyl)carbamoyl]methyl}phosphonate
- Diethyl {[(4-bromo-2-iodophenyl)carbamoyl]methyl}phosphonate
- Diethyl {[(4-fluoro-2-bromophenyl)carbamoyl]methyl}phosphonate
Uniqueness
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate is unique due to the presence of both fluorine and iodine atoms in the aromatic ring. This combination of halogens can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H16FINO4P |
|---|---|
Molekulargewicht |
415.14 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-N-(4-fluoro-2-iodophenyl)acetamide |
InChI |
InChI=1S/C12H16FINO4P/c1-3-18-20(17,19-4-2)8-12(16)15-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
RYCXZRGUIFJOPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)NC1=C(C=C(C=C1)F)I)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


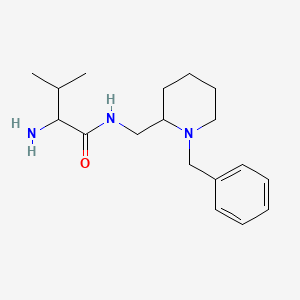
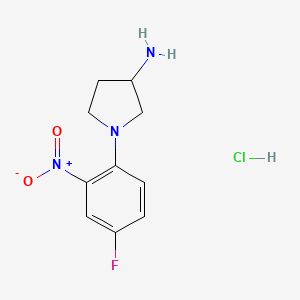
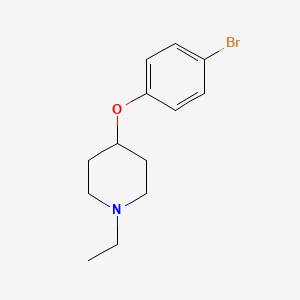
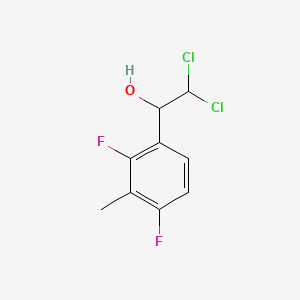
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
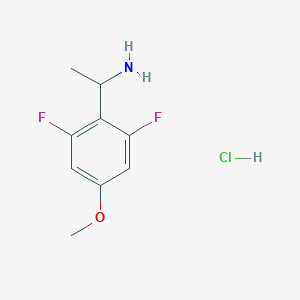
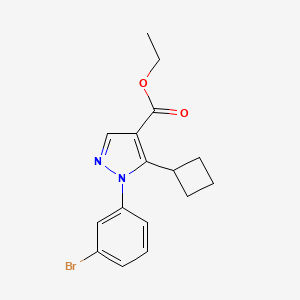
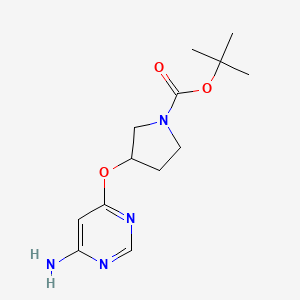
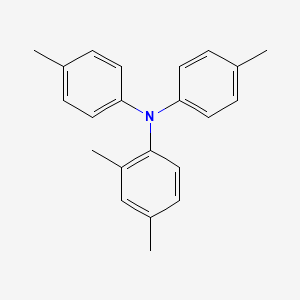
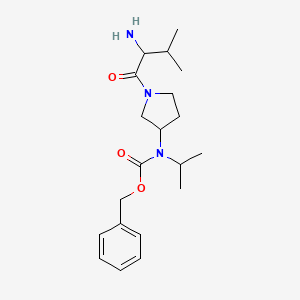
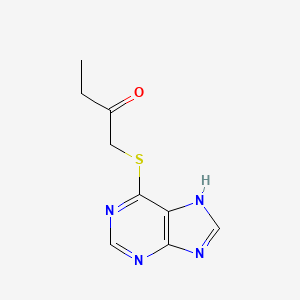
![tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14779188.png)
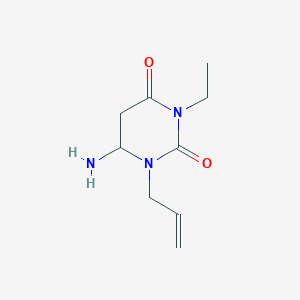
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)
